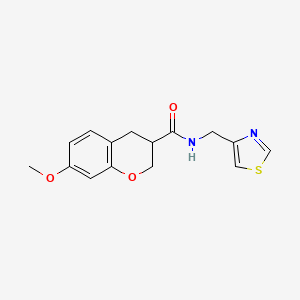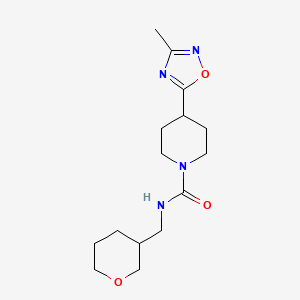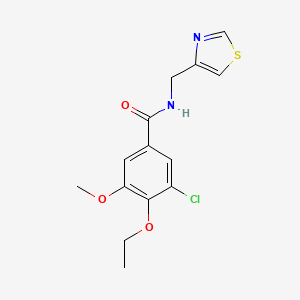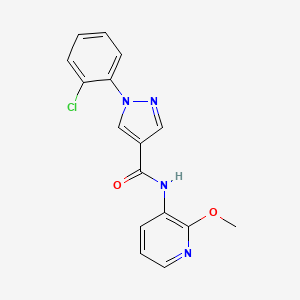![molecular formula C17H14BrN3OS B7536391 N-(4-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B7536391.png)
N-(4-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(4-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves the following steps :
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromophenylamine with a suitable thioamide under specific conditions.
Coupling Reaction: The synthesized thiazole derivative is then coupled with 4-aminophenylacetamide using a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(4-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming various derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has shown promising antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: The compound exhibits anticancer properties, particularly against breast cancer cell lines, and is being investigated for its potential as an anticancer drug.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Interacting with DNA: The compound may intercalate into DNA, disrupting the replication process and leading to anticancer effects.
Modulating Signaling Pathways: It can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
N-(4-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can be compared with other similar compounds to highlight its uniqueness :
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a thiazole ring and a bromophenyl group but differs in the acetamide substitution, which can lead to different biological activities.
Phenoxyacetamide Derivatives: These compounds have a phenoxy group instead of a thiazole ring, resulting in different pharmacological properties.
Indole Derivatives: Indole-based compounds have a different core structure but can exhibit similar biological activities, such as antimicrobial and anticancer properties.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[4-[2-(4-bromoanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-11(22)19-14-6-2-12(3-7-14)16-10-23-17(21-16)20-15-8-4-13(18)5-9-15/h2-10H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUBBTZTUPGSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536314.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7536326.png)
![N-[2-(furan-2-carbonylamino)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536337.png)
![1-(2-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7536338.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7536346.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)

![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B7536362.png)
![N-[2-(5-chlorothiophen-2-yl)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536371.png)



![N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7536399.png)
![N-[1-(4-tert-butylphenyl)piperidin-4-yl]-4-cyclopropyl-1,4-diazepane-1-carboxamide](/img/structure/B7536414.png)
